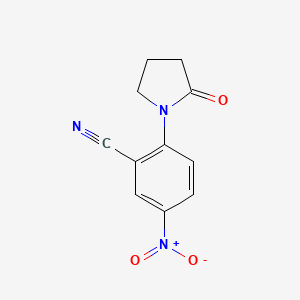![molecular formula C19H12BrN3O5S2 B11647799 N-[(5E)-5-(6-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide](/img/structure/B11647799.png)
N-[(5E)-5-(6-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5E)-5-(6-ブロモ-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]-4-ヒドロキシ-3-メトキシベンゾアミドは、インドール、チアゾリジン、ベンゾアミド部分のユニークな組み合わせを特徴とする複雑な有機化合物です。この化合物は、その潜在的な生物活性と、さまざまな化学的相互作用を可能にする構造的複雑さにより、医薬品化学において注目されています。
準備方法
合成経路と反応条件
N-[(5E)-5-(6-ブロモ-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]-4-ヒドロキシ-3-メトキシベンゾアミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、インドール誘導体の調製から始まり、チアゾリジン環の形成、そして最後にベンゾアミド部分とのカップリングが行われます。各ステップには、目的の生成物を高収率と純度で得るために、制御された温度、pH、触媒の使用などの特定の反応条件が必要です。
工業的生産方法
この化合物の工業的生産は、効率を最大化しコストを最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、継続的なフローリアクター、自動合成プラットフォーム、および高度な精製技術の使用が含まれ、品質を維持しながら生産を拡大することができます。
化学反応の分析
反応の種類
N-[(5E)-5-(6-ブロモ-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]-4-ヒドロキシ-3-メトキシベンゾアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変換したりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変えるために使用でき、潜在的に異なる生物活性を生じさせる可能性があります。
置換: インドール環の臭素原子は、他の基と置換して、さまざまな特性を持つ誘導体を作成できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤が含まれます。反応条件には、通常、反応を完了させるための特定の溶媒、温度、および触媒が含まれます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は追加の水酸基またはカルボニル基を持つ化合物を生成する可能性があり、置換はインドール環に異なる置換基を持つ誘導体を生成する可能性があります。
科学研究における用途
N-[(5E)-5-(6-ブロモ-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]-4-ヒドロキシ-3-メトキシベンゾアミドは、いくつかの科学研究用途を持っています。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および反応機構を研究するためのモデル化合物として使用されています。
生物学: 抗菌、抗がん、抗炎症特性などの潜在的な生物活性を調査しています。
医学: この化合物は、さまざまな生物学的標的に作用する能力のために、潜在的な治療薬として探求されています。
産業: 新しい材料の開発や、他の価値のある化合物の合成のための前駆体として使用される可能性があります。
科学的研究の応用
N-{5-[(3E)-6-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}-4-HYDROXY-3-METHOXYBENZAMIDE has a wide range of scientific research applications:
作用機序
N-[(5E)-5-(6-ブロモ-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]-4-ヒドロキシ-3-メトキシベンゾアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の構造により、これらの標的に結合し、その活性を阻害したり、機能を調節したりすることが可能になります。この相互作用は、標的と、化合物が使用されているコンテキストに応じて、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- 1H-インドール-2,3-ジオン 3-フェニルヒドラゾン
- 3-(アニリノメチレン)-1,3-ジヒドロ-2H-インドール-2-オン
独自性
N-[(5E)-5-(6-ブロモ-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]-4-ヒドロキシ-3-メトキシベンゾアミドは、インドール、チアゾリジン、ベンゾアミド部分の組み合わせにより、独自の化学的および生物学的特性をもたらすという点でユニークです。その構造的複雑さにより、生物学的標的とのさまざまな相互作用が可能になり、研究と潜在的な治療用途のための貴重な化合物になります。
特性
分子式 |
C19H12BrN3O5S2 |
|---|---|
分子量 |
506.4 g/mol |
IUPAC名 |
N-[5-(6-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C19H12BrN3O5S2/c1-28-13-6-8(2-5-12(13)24)16(25)22-23-18(27)15(30-19(23)29)14-10-4-3-9(20)7-11(10)21-17(14)26/h2-7,24,27H,1H3,(H,22,25) |
InChIキー |
DCDMGPZJPAZYFK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=CC(=CC4=NC3=O)Br)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11647721.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)-3-phenylpropanamide (non-preferred name)](/img/structure/B11647728.png)
![(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-3-(3-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11647734.png)
![4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol](/img/structure/B11647737.png)
![(5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11647748.png)
![2-[2-Oxo-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B11647759.png)
![N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B11647762.png)
![(5E)-5-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647763.png)


![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11647769.png)

![5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium](/img/structure/B11647779.png)
![ethyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647780.png)
